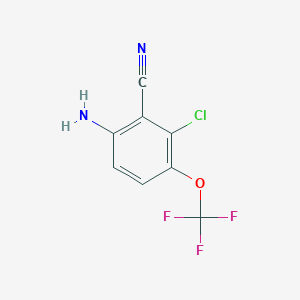
Benzonitrile, 6-amino-2-chloro-3-(trifluoromethoxy)-
Descripción
Benzonitrile, 6-amino-2-chloro-3-(trifluoromethoxy)- is a complex organic compound characterized by the presence of multiple functional groups, including an amino group, a chloro group, and a trifluoromethoxy group attached to a benzonitrile core
Propiedades
Fórmula molecular |
C8H4ClF3N2O |
|---|---|
Peso molecular |
236.58 g/mol |
Nombre IUPAC |
6-amino-2-chloro-3-(trifluoromethoxy)benzonitrile |
InChI |
InChI=1S/C8H4ClF3N2O/c9-7-4(3-13)5(14)1-2-6(7)15-8(10,11)12/h1-2H,14H2 |
Clave InChI |
XDYCGHKWABRFJJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1N)C#N)Cl)OC(F)(F)F |
Origen del producto |
United States |
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzonitrile, 6-amino-2-chloro-3-(trifluoromethoxy)- typically involves multi-step organic reactions. One common method includes the introduction of the trifluoromethoxy group through nucleophilic substitution reactions. The amino and chloro groups can be introduced via electrophilic aromatic substitution reactions. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial to achieving high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure consistent quality and scalability, which are essential for commercial applications.
Types of Reactions:
Oxidation: Benzonitrile, 6-amino-2-chloro-3-(trifluoromethoxy)- can undergo oxidation reactions, often resulting in the formation of nitro or hydroxyl derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group or reduce other functional groups present in the molecule.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, platinum, and other transition metals.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amines.
Aplicaciones Científicas De Investigación
Benzonitrile, 6-amino-2-chloro-3-(trifluoromethoxy)- has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of Benzonitrile, 6-amino-2-chloro-3-(trifluoromethoxy)- involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The amino and chloro groups may interact with biological macromolecules, influencing their function and activity. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.
Comparación Con Compuestos Similares
- Benzonitrile, 4-(trifluoromethyl)-
- 3,5-bis(trifluoromethyl)benzonitrile
- 2-chloro-5-(trifluoromethyl)pyridine
Comparison: Compared to similar compounds, Benzonitrile, 6-amino-2-chloro-3-(trifluoromethoxy)- is unique due to the presence of multiple functional groups that confer distinct chemical reactivity and biological activity. The trifluoromethoxy group, in particular, is known for its ability to enhance metabolic stability and bioavailability, making this compound a valuable candidate for further research and development.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


